Cas no 2137635-68-6 (Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate)
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate Chemical and Physical Properties
Names and Identifiers
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- Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
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- Inchi: 1S/C13H22ClNO4/c1-12(2,3)19-11(17)15-13(10(16)18-9-14)7-5-4-6-8-13/h4-9H2,1-3H3,(H,15,17)
- InChI Key: APKNWCARBKHFBQ-UHFFFAOYSA-N
- SMILES: C1(NC(OC(C)(C)C)=O)(C(OCCl)=O)CCCCC1
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-375921-0.05g |
chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate |
2137635-68-6 | 0.05g |
$912.0 | 2023-03-02 | ||
| Enamine | EN300-375921-0.1g |
chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate |
2137635-68-6 | 0.1g |
$956.0 | 2023-03-02 | ||
| Enamine | EN300-375921-0.25g |
chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate |
2137635-68-6 | 0.25g |
$999.0 | 2023-03-02 | ||
| Enamine | EN300-375921-0.5g |
chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate |
2137635-68-6 | 0.5g |
$1043.0 | 2023-03-02 | ||
| Enamine | EN300-375921-1.0g |
chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate |
2137635-68-6 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-375921-2.5g |
chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate |
2137635-68-6 | 2.5g |
$2127.0 | 2023-03-02 | ||
| Enamine | EN300-375921-5.0g |
chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate |
2137635-68-6 | 5.0g |
$3147.0 | 2023-03-02 | ||
| Enamine | EN300-375921-10.0g |
chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate |
2137635-68-6 | 10.0g |
$4667.0 | 2023-03-02 |
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
Recent Advances in the Application of Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate (CAS: 2137635-68-6) in Chemical Biology and Pharmaceutical Research
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate (CAS: 2137635-68-6) is a specialized chemical intermediate that has garnered significant attention in recent pharmaceutical and chemical biology research. This compound, characterized by its tert-butoxycarbonyl (Boc) protected amine and chloromethyl ester functionalities, serves as a versatile building block in the synthesis of complex molecules, particularly in the development of novel therapeutics and bioactive probes. Recent studies have highlighted its utility in peptide synthesis, prodrug design, and targeted drug delivery systems, underscoring its importance in modern medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate as a key intermediate in the synthesis of cyclohexane-based protease inhibitors. The researchers leveraged the compound's reactive chloromethyl group for selective conjugation with thiol-containing amino acids, enabling the development of potent inhibitors targeting viral proteases. The Boc-protected amine was critical for maintaining stability during the synthetic process, which involved multi-step reactions under varying pH conditions. This work highlights the compound's role in addressing challenges associated with protease inhibitor design, such as improving metabolic stability and target specificity.
In the field of antibody-drug conjugates (ADCs), a 2024 publication in Bioconjugate Chemistry reported innovative applications of 2137635-68-6. The research team utilized this compound to create novel linker systems that connect cytotoxic payloads to monoclonal antibodies. The cyclohexane backbone provided optimal spacing between functional groups, while the chloromethyl moiety allowed for efficient conjugation under mild conditions. Importantly, the Boc-protecting group could be selectively removed to expose the amine functionality for subsequent modifications, demonstrating the compound's versatility in ADC development. These findings contribute to ongoing efforts to improve the therapeutic index of ADCs through optimized linker chemistry.
Recent advancements in prodrug technology have also benefited from the unique properties of Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate. A 2023 study in Molecular Pharmaceutics described its use in creating enzyme-activated prodrugs for targeted cancer therapy. The researchers designed prodrugs that remain inactive until cleaved by tumor-specific enzymes, with the compound serving as a critical spacer between the active drug and the enzyme-cleavable moiety. The chloromethyl group enabled efficient coupling with various drug molecules, while the Boc-protected amine provided a handle for further structural optimization. This approach demonstrated improved tumor selectivity and reduced systemic toxicity in preclinical models.
From a chemical biology perspective, 2137635-68-6 has emerged as a valuable tool for protein labeling and modification. A 2024 Nature Chemical Biology paper detailed its application in creating covalent protein modifiers that target specific amino acid residues. The compound's chloromethyl group showed selective reactivity toward histidine residues under physiological conditions, while the Boc-protected amine allowed for the introduction of various reporter groups or functional moieties. This selective labeling strategy enabled researchers to study protein-protein interactions and conformational changes with unprecedented precision, opening new avenues for understanding biological processes at the molecular level.
Looking forward, the unique chemical properties of Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate position it as a promising candidate for addressing several challenges in drug development and chemical biology. Its dual functionality allows for sequential modifications under controlled conditions, making it particularly valuable for constructing complex molecular architectures. As research continues to explore its potential applications, we anticipate seeing further innovations in targeted therapeutics, chemical probes, and biomaterial development utilizing this versatile intermediate compound.
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